2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine - 1788-35-8

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

Catalog Number: EVT-381599
CAS Number: 1788-35-8
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-N-(2,6-Dichlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanamine

Compound Description: This compound is a Schiff base synthesized and characterized using various experimental and theoretical methods, including X-ray crystallography, UV-Vis and FT-IR spectroscopy, and Density Functional Theory (DFT) calculations []. The study focused on understanding its structure, optical properties, and potential interactions with DNA bases.

4,4′-Diselanediylbis(8-(hexyloxy)-3,6-dimethyl-1-(piperidin-1-yl)isoquinoline-7-carbonitrile)

Compound Description: This compound (C46H60N6O2Se2) is characterized by its crystal structure, which was determined using X-ray analysis []. The structure reveals a triclinic crystal system with a P-1 space group.

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356)

Compound Description: BI 1356, also known by the proposed trade name ONDERO, is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor. [, ] It demonstrates superior potency and longer duration of action compared to other DPP-4 inhibitors, making it a potential therapeutic for type 2 diabetes. [, ]

(±)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (SB-612111)

Compound Description: This compound, SB-612111, functions as a selective antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP). [] In vitro studies demonstrate its high affinity for human recombinant NOP receptors and its ability to competitively antagonize N/OFQ's effects. []

1,3-Dione derivatives of 1-cyclopropyl-7-[4-(2,6-dimethyl/dimethoxypyrimidin-2-yl-diazenyl)-piperzin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinolone-3-carboxylic acid

Compound Description: These compounds are a series of derivatives synthesized and characterized for their potential antibacterial activity []. They are structurally related through variations in substituents on the pyrimidine ring.

2-Methoxyethyl(E)-3-phenyl-2-propen-1-yl(±)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8653)

Compound Description: FRC-8653 is a dihydropyridine derivative exhibiting calcium antagonist properties. [] It inhibits calcium influx through voltage-dependent calcium channels, leading to vasodilation. [] Its effects are characterized by a slow onset and long duration. []

Methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8411)

Compound Description: FRC-8411 is a dihydropyridine derivative with potent and long-lasting antihypertensive effects. [] It acts as a calcium channel blocker, primarily targeting L-type calcium channels. [] FRC-8411 exists in two polymorphic forms with distinct physicochemical properties, influencing its pharmacological profile. []

O2-alkyl-1-(pyrrolidin-1-yl) diazen-1-ium-1,2-diolate 4‐aryl(heteroaryl)‐1,4‐dihydro‐2,6‐dimethyl‐3‐nitropyridine‐5‐carboxylates

Compound Description: This group of compounds represents a series of 1,4-dihydropyridine derivatives designed to combine calcium channel modulation with nitric oxide (*NO) donor properties. [] They feature variations in the aryl/heteroaryl substituent at the 4-position and the alkyl spacer length of the O2-alkyl-1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate ester substituent. []

Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate

Compound Description: This compound's crystal structure has been elucidated, revealing key conformational features, including a chair conformation for the piperidine ring and a half-chair conformation for the tetrahydropyridine ring. [] The presence of intramolecular and intermolecular hydrogen bonding contributes to the compound's stability and crystal packing. []

4-Alkyl- and 4-aryl-pyridines

Compound Description: This group encompasses a series of substituted pyridines synthesized using N-(2,6-dimethyl-4-oxopyridin-1-yl)pyridinium salts as reagents. [, ] The reactions highlight the regiospecificity of Grignard and organolithium reagents in targeting the 4-position of the pyridine ring. [, ]

7-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-(4-methoxy-2-methylphenyl)-2,6-dimethylpyrazolo[5,1-b]oxazole (NVS-CRF38)

Compound Description: NVS-CRF38 is a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist. [] To optimize its pharmacokinetic properties, a deuterium replacement strategy was employed, focusing on the methoxy group susceptible to O-demethylation. [] This approach aimed to reduce metabolic clearance while preserving activity. []

4'-[(1,4'Dimethyl-2'-propyl-[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid (Telmisartan)

Compound Description: Telmisartan is an angiotensin II receptor antagonist used to treat hypertension. [] It is often combined with hydrochlorothiazide (HCTZ), a thiazide diuretic, in pharmaceutical formulations for enhanced antihypertensive effects. []

6-(9-Hydroxy-5-methyl (and 5,6-dimethyl)-6H-pyrido[4,3-b]carbazol-1-yl)picolinic amides

Compound Description: These compounds are olivacine derivatives synthesized and evaluated for their cytotoxic activity against various tumor cell lines. [] Despite showing promising in vitro results, they exhibited lower antitumor activity compared to olivacine in in vivo models. []

2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone

Compound Description: The crystal structure of this compound reveals a chair conformation for the piperidine ring and specific orientations of the phenyl rings. [] The presence of intramolecular C—H⋯Cl and C—H⋯O contacts contributes to the molecular conformation. []

3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides

Compound Description: This series of compounds was designed as synthetic lipids with varying alkoxy chain lengths for potential applications in drug delivery systems. [] Their self-assembling properties, characterized using dynamic light scattering (DLS), revealed differences in nanoparticle formation based on chain length. []

[2-(Piperidin-1-yl)ethylamine]dithiocyanatozinc(II)

Compound Description: This mononuclear zinc(II) complex features a distorted tetrahedral geometry around the central zinc ion. [] The 2-(piperidin-1-yl)ethylamine ligand coordinates to zinc through its two nitrogen atoms, while two thiocyanate ligands complete the coordination sphere. [] Intermolecular N—H⋯S hydrogen bonds link molecules into chains. []

2, [Cu(bdmpp)(N3)2], and [Cu(bdmpp)(N3)(μ‐N3)]2

Compound Description: These copper(II) complexes, incorporating the ligand 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (bdmpp), were utilized to synthesize various homo- and heterometallic coordination oligomers and polymers. [] The study explored their structural diversity, ranging from dimers to 1D chains and trinuclear sandwich structures. []

FeIIL(NCS)2py

Compound Description: This iron(II) complex features an N,N,N-pincer ligand, 2,6-bis(4’-phenyl-1’,2’,3’-triazol-1’-yl-methyl)pyridine (L), along with two isothiocyanate groups and a pyridine ligand. [] It exhibits catalytic activity in the photo-driven reduction of carbon dioxide, demonstrating its potential in sustainable chemistry applications. []

Bis[2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridine]di-μ3-iodido-diiodidotetracopper(I)

Compound Description: This tetranuclear copper(I) complex features a centrosymmetric structure with each copper ion coordinated by two iodine atoms and two nitrogen atoms from the 2,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (bdmpp) ligand. [] The crystal structure reveals weak π–π interactions connecting neighboring tetranuclear units into chains. []

Dichloroido(1,3-bis(2,6-dimethyl-phenyl)-1H-3l4-imidazol-2-yl)(2-methyl-4,5-dihydrooxazol-κN)palladium(IV)-water (1/1)

Compound Description: This palladium(IV) complex, characterized by its crystal structure, showcases the coordination of a dihydrooxazole ligand to the palladium center. [] The structure reveals a distorted octahedral geometry around the palladium ion. []

1,4-Dihydo-2,6-dimethyl-3-nitro and cyano-4-(1-methyl-5-nitro-1H-imidazol-2-yl)-5-pyridinecarboxylates

Compound Description: This series of compounds represents third-generation dihydropyridine derivatives designed as dual cardioselective Ca2+ channel agonists and vascular selective smooth muscle Ca2+ channel antagonists. [] Their synthesis involved Hantzsch reactions and focused on incorporating specific substituents to achieve the desired dual activity. []

3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine (MTIP)

Compound Description: MTIP is a brain-penetrant, orally available CRF1 antagonist showing efficacy in preclinical models of alcoholism. [] It exhibits high selectivity for CRF1 over CRF2 and other targets. []

1,1′-{[3,5-Bis(dodecyloxy-carbonyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-2,6-diyl]bis-(methylene)}bis(pyridin-1-ium) Dibromide

Compound Description: This cationic amphiphilic 1,4-dihydropyridine derivative was synthesized and characterized for its ability to form nanoparticles in an aqueous solution. [] Dynamic light scattering (DLS) measurements confirmed its self-assembling properties. []

Diethyl 4-(4-chloro-2-propyl-1H-imidazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate monohydrate

Compound Description: This dihydropyridine derivative's crystal structure reveals key structural features, including the near perpendicular orientation of the imidazole and dihydropyridine rings. [] The presence of hydrogen bonds contributes to the three-dimensional network within the crystal lattice. []

4-[2,6-diphenyl-4-(pyridin-4-yl) pyridinium-1-yl]-2,6-bis(pyridin-3-yl)phenolate betaine dye (ET(8) dye)

Compound Description: This negatively solvatochromic betaine dye was studied for its solvation behavior in binary solvent mixtures using UV-visible spectroscopy. [] The research aimed to understand its potential as a probe for determining solvent polarity in various media. []

[Ru(N-N)2(dmpip)]2+ (where N-N = phen, bpy, or dmb; dmpip = 2(2,6-dimethoxypyridine-3-yl)-1H-imidazo(4,5-f)[1, 10]phenanthroline)

Compound Description: This series of octahedral ruthenium(II) complexes incorporates a 2(2,6-dimethoxypyridine-3-yl)-1H-imidazo(4,5-f)[1, 10]phenanthroline ligand and various ancillary ligands. [] The study investigated their DNA binding properties, DNA cleavage ability, antimicrobial activity, and in vitro anticancer activity. []

5-Substituted (Z)-2-(2-aryl)-1-ethenylpyrimidin-6-ones and Uracil Derivatives

Compound Description: This set of compounds includes 5-substituted (Z)-2-(2-aryl)-1-ethenylpyrimidin-6-ones synthesized from 5-substituted 2,4-dimethyl-1,6-dihydropyrimidin-6-ones and aromatic aldehydes. [] Additionally, uracil and 5-fluorouracil derivatives were synthesized through alkylation and condensation reactions. [] The compounds were evaluated for their antibacterial, antitumor, and antimonoamine oxidase activities. []

2,6-Di[1-(2-alkylaziridin-1-yl)alkyl]pyridines (DIAZAPs)

Compound Description: These C2-symmetrical, enantiopure compounds were synthesized as ligands for palladium-catalyzed asymmetric allylic alkylation reactions. [] They demonstrated high enantioselectivity and yields in the allylation of various malonate esters. []

NN′-linked bi(heteroaryls)

Compound Description: This group of compounds represents a series of NN′-linked bi(heteroaryls) synthesized from dehydroacetic acid or 2,6-dimethyl-4-pyrone and N-amino-heterocycles or hydrazines. []

2-[benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-3-pyridinecarboxylate (PAK-200)

Compound Description: PAK-200 is a dihydropyridine analogue investigated for its ability to reverse multidrug resistance in tumor cells. [] It inhibits the efflux pump P-glycoprotein, enhancing the cytotoxic effects of anticancer drugs like Adriamycin. []

[3-(Benzenesulfonyl)furoxan-4-yloxy]alkyl 1,4-Dihydro-2,6-dimethyl-5-nitro-4-(2-trifluoromethylphenyl, benzofurazan-4-yl, 2-, 3-, or 4-pyridyl)-3-pyridinecarboxylates

Compound Description: This group comprises racemic 1,4-dihydropyridine derivatives designed to combine calcium channel modulation with nitric oxide (*NO) donor properties. [] They feature variations in the C-4 substituent and the length of the C-3 ester alkyl spacer. []

Alkyl 1,4-Dihydro-2,6-dimethyl-4-(pyridinyl)-5-[2-(4,5-dihydro-4,4-dimethyloxazolin-2-yl)]-3-pyridinecarboxylates

Compound Description: This group of racemic 1,4-dihydropyridine derivatives incorporates a 4,5-dihydro-4,4-dimethyloxazolin-2-yl moiety at the 5-position and various alkyl ester substituents at the 3-position. [] They were evaluated for their calcium channel antagonist activity. []

Nitrooxyalkyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2,1,3-benzoxadiazol-4-yl)pyridine-5-carboxylate

Compound Description: This series of compounds explored structural variations to optimize both calcium channel agonist and antagonist activities, while incorporating a nitric oxide (*NO) donor moiety. [] The research highlighted the importance of stereochemistry in determining the balance between agonist and antagonist effects. []

Diethyl 1,4-dihydro-2,6-dimethyl-4-(4-methyl-1,2,3-thiadiazol-5-yl)pyridine-3,5-dicarboxylate

Compound Description: This 1,4-dihydropyridine derivative, synthesized via the Hantzsch reaction, was characterized by various spectroscopic techniques and single-crystal X-ray diffraction. [] Biological evaluations revealed its fungicidal, antiviral (against tobacco mosaic virus), and insecticidal (against Mythimna separata) activities. []

N,n-dimethyl-2-[5-(1,2,4-triazole-1-yl-methyl)-1h-indole-3-yl]-ethylamine sulfate salt

Compound Description: This compound acts as a selective agonist of 5-HT1-like receptors, indicating potential therapeutic applications in conditions like migraine and related disorders. [] The sulfate salt and its hydrates are prepared to improve its pharmaceutical properties. []

Cyclohexyl Derivatives of Dialkyl 1,4-Dihydro-2,6-dimethyl-4-(1-methyl-5-nitro-imidazol-2-yl)-3,5-pyridinedicarboxylates

Compound Description: This series of five nifedipine analogues, synthesized with varying cyclohexyl alkyl chain lengths, was studied for their solubility in supercritical carbon dioxide. [] The research aimed to understand the influence of structural modifications on solubility behavior. []

(±)-6-Hydroxymethyl-2,6-dimethyl-2-cyclohexen-1-one and (±)-(7E,9Z)-Trisporol B

Compound Description: (±)-6-Hydroxymethyl-2,6-dimethyl-2-cyclohexen-1-one serves as a key intermediate in the synthesis of (±)-(7E,9Z)-trisporol B, a fungal sexual prohormone. [] The synthesis highlights the use of various reactions, including Claisen condensation, Robinson annelation, and Wittig reaction. []

2-{amino[6-(pyrrolidin-1-yl/piperidin-1-yl)pyridin-2-yl]methylidene}-N,N-dimethylhydrazine-1-carbothioamide and 2-[amino(6-phenoxypyridin-2-yl)methylidene]-N,N-dimethylhydrazine-1-carbothioamide monohydrate

Compound Description: These three thiosemicarbazone derivatives of pyridine were synthesized and characterized for their structural, antibacterial, and anti-yeast properties. [] All three compounds adopted a zwitterionic form in their crystal structures. []

Ethyl 4-[2-(3,5-dimethyl-4-oxo-2,6-diphenylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxylate

Compound Description: The crystal structure of this compound reveals key conformational features, including a boat conformation for the piperidine ring and a chair conformation for the piperazine ring. [] Intramolecular C—H⋯N interactions contribute to the molecular conformation. []

Properties

CAS Number

1788-35-8

Product Name

2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine

IUPAC Name

2-(2,6-dimethylpiperidin-1-yl)ethanamine

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

InChI

InChI=1S/C9H20N2/c1-8-4-3-5-9(2)11(8)7-6-10/h8-9H,3-7,10H2,1-2H3

InChI Key

DQQHMRVHTMHDGE-UHFFFAOYSA-N

SMILES

CC1CCCC(N1CCN)C

Canonical SMILES

CC1CCCC(N1CCN)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.